Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a synthetic, poly-substituted quinoline derivative characterized by a 4-amino group, a 3-carboxylate ethyl ester, and a distinctive 6-(2-fluorobenzamido) moiety. This compound belongs to the pharmacologically significant 4-aminoquinoline class, which is foundational in antimalarial drug discovery and has expanding applications in oncology, anti-infective, and anti-inflammatory research.

Molecular Formula C19H16FN3O3
Molecular Weight 353.353
CAS No. 1018057-39-0
Cat. No. B2819145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate
CAS1018057-39-0
Molecular FormulaC19H16FN3O3
Molecular Weight353.353
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24)
InChIKeyISVAGYQUGRWEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate (CAS 1018057-39-0): A Structurally Differentiated 4-Aminoquinoline Scaffold for Medicinal Chemistry Procurement


Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a synthetic, poly-substituted quinoline derivative characterized by a 4-amino group, a 3-carboxylate ethyl ester, and a distinctive 6-(2-fluorobenzamido) moiety [1]. This compound belongs to the pharmacologically significant 4-aminoquinoline class, which is foundational in antimalarial drug discovery and has expanding applications in oncology, anti-infective, and anti-inflammatory research [2]. Its core scaffold is a key intermediate for constructing diverse pharmacophores, and this specific analog offers unique vectors for further functionalization that are absent in simpler 4-aminoquinoline-3-carboxylates [1].

Why Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate Cannot Be Replaced by Common 4-Aminoquinoline Scaffolds


Generic substitution is high-risk for this compound because its substitution pattern is a precise fusion of two critical pharmacophoric elements: the 4-aminoquinoline-3-carboxylate core and a 2-fluorobenzamido group at the 6-position. Simple 4-aminoquinolines like amodiaquine or the unsubstituted ethyl 4-aminoquinoline-3-carboxylate lack the 6-position amide linkage, which provides an additional hydrogen-bonding vector and a site for metabolic manipulation [1]. The ortho-fluorine on the benzamide ring is a strategic atomic perturbation known to modulate lipophilicity, metabolic stability, and target binding conformation in drug candidates [2]. Replacing this compound with a non-fluorinated or differently halogenated analog will fundamentally alter the molecule's shape, electronics, and pharmacokinetic profile, making it unsuitable for structure-activity relationship (SAR) studies that depend on this specific vector [1].

Quantitative Differentiation Guide for Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. Parent 4-Aminoquinoline-3-carboxylate Scaffold

The introduction of the 2-fluorobenzamido group significantly alters the molecule's physicochemical profile. The target compound has a topological polar surface area (TPSA) of 94.3 Ų, which is substantially higher than the unsubstituted parent scaffold, ethyl 4-aminoquinoline-3-carboxylate, which has a TPSA of 65.0 Ų [1][2]. This 45% increase in TPSA is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Hydrogen Bond Acceptor Count for Target Engagement vs. Simple 4-Aminoquinoline Antimalarials

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, compared to only 4 for the parent ethyl 4-aminoquinoline-3-carboxylate [1][2]. This 50% increase in HBA count is due to the additional carbonyl and fluorine atoms on the 2-fluorobenzamido substituent. Classical 4-aminoquinoline antimalarials like amodiaquine typically have 4-5 HBA sites. The additional acceptor sites enable a distinct network of intermolecular interactions with biological targets.

Structure-Activity Relationship Molecular Recognition Target Binding

Strategic Fluorination at the ortho-Position of the Benzamide Ring for Metabolic Stability

The compound features an ortho-fluorine atom on the benzamide ring, a well-documented strategy in medicinal chemistry to block oxidative metabolism at that position and modulate the compound's lipophilicity (cLogP = 3.2) [1]. In contrast, the non-fluorinated benzamido analog would have a lower molecular weight and different metabolic profile. While direct metabolic stability data for this specific compound is not available in primary literature, this is a class-level inference based on established fluorine chemistry principles.

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Optimal Application Scenarios for Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate Based on Structural Evidence


Structure-Activity Relationship (SAR) Exploration of 6-Position Substituents in 4-Aminoquinoline Lead Series

This compound is an ideal late-stage intermediate or comparator for SAR studies aimed at optimizing the 6-position of the quinoline core. Its 2-fluorobenzamido group provides a unique combination of hydrogen-bonding capacity and steric bulk, which is critical for mapping the tolerance of a target's binding pocket. As established in Section 3, the increased TPSA (94.3 Ų) and HBA count (6) versus the parent scaffold create distinct physicochemical properties that enable exploration of chemical space not accessible to simpler 4-aminoquinolines [1].

Kinase or HDAC Inhibitor Probe Design Leveraging Fluorinated Benzamide Pharmacophore

The compound's structure combines a quinoline scaffold, common in kinase inhibitors, with a benzamide moiety, a well-known zinc-binding group in HDAC inhibitors. The ortho-fluorine substitution on the benzamide is a strategic feature for tuning electrophilicity and metabolic stability. Research teams can use this compound as a selective probe to dissect polypharmacology or to develop bifunctional inhibitors targeting both kinases and HDACs [1].

Antimalarial Drug Discovery Targeting Chloroquine-Resistant Strains

The 4-aminoquinoline core is a validated antimalarial pharmacophore. The unique 6-position modification with a 2-fluorobenzamido group represents a novel vector for overcoming chloroquine resistance, which is often mediated by mutations in the PfCRT transporter that affect drug binding. This compound can serve as a building block for synthesizing next-generation aminoquinoline analogs with a distinct resistance profile compared to chloroquine or amodiaquine [1].

Quote Request

Request a Quote for Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.